3,3-Dimethylpyrrolidine-2,5-dione
Overview
Description
3,3-Dimethylpyrrolidine-2,5-dione is an organic compound with the chemical formula C6H9NO2. It is a derivative of pyrrolidine-2,5-dione, characterized by the presence of two methyl groups at the 3-position. This compound is known for its stability and solubility in various organic solvents such as diethyl ether, dichloromethane, and benzene .
Scientific Research Applications
3,3-Dimethylpyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, aiding in the production of various complex molecules.
Biology: This compound is utilized in the study of biochemical pathways and enzyme interactions.
Industry: It is employed in polymer chemistry as a cross-linking agent or curing agent
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, including pyrrolidine-2,5-diones, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring positively affects the anticonvulsant activity .
Biochemical Pathways
It’s known that the biosynthesis of tetramates, a family of hybrid polyketides bearing a tetramic acid (pyrrolidine-2,4-dione) moiety, is generally directed by hybrid multimodular polyketide synthase (pks) and nonribosomal peptide synthetases (nrps) machineries .
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It’s known that some 3-(prop-2-ynyl) compounds showed reversible activity .
Action Environment
It’s known that the compound is used in laboratory settings for the manufacture of chemical compounds .
Biochemical Analysis
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is hypothesized that it may interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is believed that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
3,3-Dimethylpyrrolidine-2,5-dione can be synthesized through the condensation of pyrrolidine-2,5-dione with methyl ethyl ketone. The reaction typically involves heating the reactants in the presence of a suitable catalyst under controlled conditions . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3,3-Dimethylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms, depending on the reagents and conditions used.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include formaldehyde, ethanol, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents employed.
Comparison with Similar Compounds
3,3-Dimethylpyrrolidine-2,5-dione can be compared with other similar compounds such as:
Pyrrolidine-2,5-dione: The parent compound without the methyl groups.
3-Methylpyrrolidine-2,5-dione: A derivative with only one methyl group at the 3-position.
3,3-Dimethylpyrrolidine-2-one: A similar compound with a different functional group at the 2-position. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
3,3-dimethylpyrrolidine-2,5-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-6(2)3-4(8)7-5(6)9/h3H2,1-2H3,(H,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQHRYVXOWBSNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60280068 | |
Record name | 3,3-Dimethylpyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60280068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3437-29-4 | |
Record name | 3437-29-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15293 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3-Dimethylpyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60280068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Dimethylsuccinimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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